Z-Leu-leu-arg-amc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

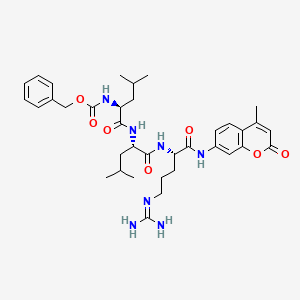

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZFZMKZCRGANH-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Leu-Leu-Arg-AMC: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Arg-AMC (Cbz-Leucyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the sensitive detection of proteolytic activity. Primarily recognized as a substrate for Cathepsin S, it also serves as a valuable tool for assaying other cysteine proteases, notably falcipain from Plasmodium species. Its utility in biochemical and cellular assays stems from the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which is quenched by an amide bond to the peptide. Enzymatic cleavage of this bond liberates free AMC, resulting in a measurable increase in fluorescence, directly proportional to enzyme activity. This guide provides an in-depth overview of this compound, its biochemical properties, relevant signaling pathways, and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₉N₇O₇ | [1] |

| Molecular Weight | 691.83 g/mol | [1] |

| CAS Number | 90468-17-0 | [1] |

| Appearance | White Powder | [1] |

| Purity | >99% | [1] |

| Excitation Wavelength | 360-380 nm | [2] |

| Emission Wavelength | 440-460 nm | [2] |

Enzymatic Specificity and Kinetics

| Enzyme | Organism | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Cathepsin S | Human | Data not available | Data not available | Data not available | |

| Falcipain-2 | Plasmodium falciparum | Data for Z-Leu-Arg-AMC: Not specified | Data for Z-Leu-Arg-AMC: Not specified | 580 | [3] |

Note: The kinetic parameters for Falcipain-2 were determined using the substrate Z-Leu-Arg-AMC.[3]

Role in Biological Pathways

The enzymes that cleave this compound are involved in diverse and critical biological pathways, making this substrate a valuable tool for studying these processes.

Cathepsin S Signaling Pathways

Cathepsin S is a lysosomal cysteine protease with significant roles in both physiological and pathological processes.

-

Antigen Presentation: Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells. This degradation is a critical step for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells, thereby initiating an adaptive immune response.

Caption: Cathepsin S-mediated degradation of the invariant chain in antigen presentation.

-

Ferroptosis: Recent studies have implicated Cathepsin S in the regulation of ferroptosis, a form of iron-dependent programmed cell death, in hepatocellular carcinoma. It is suggested to do so through the KEAP1-NRF2 signaling pathway.

-

Inflammation and Pain: Cathepsin S can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and nociception. This activation contributes to the signaling cascades that lead to inflammatory responses and the sensation of pain.

Falcipain and Hemoglobin Degradation in Plasmodium falciparum

Falcipains are cysteine proteases of the malaria parasite Plasmodium falciparum and are crucial for its survival. They are key enzymes in the degradation of host hemoglobin within the parasite's food vacuole. This process provides the parasite with essential amino acids for its growth and proliferation.

The hemoglobin degradation pathway is a multi-step process involving several types of proteases. Aspartic proteases (plasmepsins) are thought to initiate the degradation of native hemoglobin, which is then further broken down by falcipains and other peptidases.

Caption: The role of falcipain in the hemoglobin degradation pathway of P. falciparum.

Experimental Protocols

The following provides a general framework for a continuous-rate fluorometric assay using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.

Preparation of Reagents

-

This compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the lyophilized powder in DMSO.

-

To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[4]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[4]

-

-

Assay Buffer: The optimal buffer composition will depend on the enzyme being studied. A common assay buffer for Cathepsin S is a sodium acetate buffer at pH 5.5, containing a reducing agent like DTT. For falcipain, a similar acidic buffer is typically used.

-

Enzyme Solution: Prepare a solution of the purified enzyme of interest in the assay buffer at the desired concentration.

Assay Procedure

The following protocol is a general guideline for a 96-well plate format.

Caption: General workflow for a this compound enzymatic assay.

-

Plate Setup: To a 96-well black microplate, add the appropriate volume of assay buffer to each well. Include wells for blanks (no enzyme) and controls.

-

Enzyme Addition: Add the enzyme solution to the appropriate wells.

-

Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 37°C) for a short period to allow the temperature to equilibrate.

-

Reaction Initiation: Add the this compound substrate to all wells to initiate the enzymatic reaction. The final substrate concentration will need to be optimized, but typical concentrations range from 10-100 µM.[5]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation set to approximately 380 nm and emission to approximately 460 nm.[5] Collect data at regular intervals for a set period.

-

Data Analysis: Determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis can be calculated using a standard curve of free AMC.

Applications in Drug Discovery

The enzymatic assays utilizing this compound are highly valuable in the field of drug discovery for the identification and characterization of inhibitors against its target proteases.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS campaigns to screen large compound libraries for potential inhibitors of Cathepsin S or falcipains.

-

Mechanism of Inhibition Studies: Once potential inhibitors are identified, this assay can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate key inhibitory constants such as the IC₅₀ and Kᵢ.

-

Structure-Activity Relationship (SAR) Studies: The assay is instrumental in SAR studies to guide the chemical optimization of lead compounds to improve their potency and selectivity.

Conclusion

This compound is a versatile and sensitive tool for the study of cysteine proteases, particularly Cathepsin S and falcipains. Its well-defined spectroscopic properties and its utility in robust enzymatic assays make it an indispensable reagent for researchers in biochemistry, cell biology, and drug development. A thorough understanding of its characteristics and the biological pathways in which its target enzymes are involved is crucial for its effective application in advancing our knowledge of human health and disease.

References

Z-Leu-Leu-Arg-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and applications of Z-Leu-Leu-Arg-AMC, a fluorogenic substrate critical for the study of specific proteases in drug development and cellular research. Tailored for researchers, scientists, and drug development professionals, this document details the substrate's characteristics, experimental protocols for its use, and its role in key signaling pathways.

Core Chemical Properties

This compound, also known as Z-LLR-AMC, is a synthetic peptide substrate primarily utilized for the sensitive detection of cathepsin S and falcipain activity. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₃₆H₄₉N₇O₇ |

| Molecular Weight | 691.83 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | >99% |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and performance in enzymatic assays.

| Solvent | Solubility Notes |

| DMSO | Soluble. A stock solution can be prepared and stored for future use. |

| 10% Acetic Acid | Soluble.[2] |

For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months; repeated freeze-thaw cycles should be avoided.[3] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be effective.[3]

Enzymatic Activity and Applications

This compound is a fluorogenic substrate that, upon cleavage by a target protease, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence of free AMC can be monitored to quantify enzyme activity.

| Parameter | Wavelength |

| Excitation Wavelength | 360-380 nm[4] |

| Emission Wavelength | 440-460 nm[4] |

This substrate is particularly useful for studying the activity of:

-

Cathepsin S: A lysosomal cysteine protease involved in antigen presentation, inflammation, and cancer progression.

-

Falcipain: A cysteine protease from Plasmodium falciparum, the parasite responsible for malaria. Falcipain is essential for the parasite's life cycle, making it a key target for antimalarial drug development.[4][5]

Kinetic Parameters

The following table summarizes the kinetic parameters of this compound with its target enzymes.

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Cathepsin S | 1.8 ± 0.2 | N/A | N/A |

| Falcipain-2 | N/A | N/A | 580 |

Experimental Protocols

Below are detailed methodologies for performing in vitro activity assays for cathepsin S and falcipain using this compound.

In Vitro Cathepsin S Activity Assay

This protocol is designed for the kinetic measurement of purified cathepsin S activity.

Materials:

-

Recombinant human cathepsin S

-

This compound

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the Assay Buffer: Prepare a fresh solution of 50 mM sodium acetate, pH 5.5, and add DTT to a final concentration of 4 mM just before use.

-

Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare Working Solutions:

-

Dilute the cathepsin S enzyme in the assay buffer to the desired working concentration.

-

Dilute the this compound stock solution in the assay buffer to various concentrations for kinetic analysis (e.g., ranging from 0.5 to 10 times the expected Kₘ).

-

-

Assay Protocol:

-

Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

-

Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

-

In Vitro Falcipain Activity Assay

This protocol is adapted for measuring the activity of falcipain, a key protease in Plasmodium falciparum.

Materials:

-

Recombinant falcipain-2

-

This compound

-

Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 8 mM DTT[6]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the Assay Buffer: Prepare a fresh solution of 100 mM sodium acetate, pH 5.5, and add DTT to a final concentration of 8 mM just before use.[6]

-

Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare Working Solutions:

-

Assay Protocol:

-

Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

-

To start the reaction, add 50 µL of the 4 µM substrate solution to each well.[6]

-

Immediately begin monitoring the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm in a microplate reader.

-

Record fluorescence readings at regular intervals (e.g., every minute) for 20-30 minutes at room temperature.[6]

-

-

Data Analysis:

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence curve.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate, and compare the activity to a control without the inhibitor.

-

Signaling Pathways and Experimental Workflows

The enzymatic activity of proteases like cathepsin S and falcipain is integral to various biological processes. Understanding these pathways is crucial for contextualizing experimental results.

Cathepsin S Signaling Pathways

Cathepsin S plays a multifaceted role in the immune system and beyond.

Caption: Cathepsin S involvement in key signaling pathways.

Falcipain and Hemoglobin Degradation

Falcipain is central to the survival of the malaria parasite within red blood cells.

References

The Core Principles of Z-Leu-Leu-Arg-AMC: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core principles and applications of the fluorogenic substrate, Z-Leu-Leu-Arg-AMC. This guide details the substrate's mechanism of action, provides quantitative data on its enzymatic cleavage, outlines detailed experimental protocols, and visualizes relevant biological pathways.

Core Principle and Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of the activity of certain proteases. The core principle of this fluorogenic substrate lies in the phenomenon of fluorescence resonance energy transfer (FRET) quenching and its subsequent dequenching upon enzymatic cleavage.

The substrate consists of a tripeptide sequence, Leucine-Leucine-Arginine, which is recognized and cleaved by specific proteases. The C-terminus of this peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group.

In its intact state, the fluorescence of the AMC group is quenched by the attached peptide. However, upon enzymatic hydrolysis of the amide bond between the Arginine (Arg) residue and AMC, the fluorophore is released.[1] The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum in the blue range (approximately 440-460 nm).[1] The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for quantitative determination of the protease's function.

This substrate is particularly useful for studying cysteine proteases such as cathepsins (K, L, S, and V) and the Plasmodium falciparum protease, falcipain-II.[1][2][3]

Quantitative Data: Enzymatic Kinetics

The efficiency of this compound cleavage by various proteases can be described by the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide insights into the substrate affinity and turnover rate of the enzyme. While specific kinetic data for this compound is not uniformly available for all target proteases, the following table summarizes known values for closely related substrates and enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Cathepsin S | Z-Leu-Arg-AMC | 1.8 ± 0.2 | 14.3 ± 0.4 | 7.9 x 10⁶ | [4] |

| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | [5] |

Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data for Cathepsin L is for a different, yet structurally similar, substrate and is provided for comparative purposes.

Experimental Protocols

This section provides a detailed methodology for a standard protease activity assay using the this compound fluorogenic substrate.

Materials and Reagents

-

This compound substrate

-

Recombinant or purified target protease (e.g., Cathepsin S, L, K, or Falcipain-2)

-

Assay Buffer (specific to the protease, e.g., for cathepsins: 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates (for fluorescence reading)

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Control inhibitor (optional, for validation)

Preparation of Solutions

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: Dilute the protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the assay buffer. A typical starting concentration is 10-50 µM.

Assay Procedure

-

Plate Setup: Add 50 µL of the assay buffer to each well of a 96-well black microplate. Include wells for blanks (buffer and substrate only, no enzyme) and controls.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Initiation of Reaction: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed (to the desired reaction temperature, e.g., 37°C) fluorometric plate reader.

-

Kinetic Reading: Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.[6]

Data Analysis

-

Blank Subtraction: Subtract the fluorescence readings of the blank wells from the readings of the enzyme-containing wells.

-

Initial Velocity Calculation: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme Activity Calculation: Convert the V₀ from fluorescence units per minute to moles of AMC released per minute using a standard curve of free AMC.

-

Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizing Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the this compound substrate and its target proteases.

Caption: Enzymatic cleavage of this compound by a target protease, leading to the release of the fluorescent AMC molecule.

Caption: A typical experimental workflow for a protease assay using this compound.

Caption: Simplified signaling pathway showing the regulation of Cathepsin K expression and its role in extracellular matrix degradation.

Caption: The role of Falcipain-2 in the degradation of host hemoglobin within the Plasmodium falciparum food vacuole.

References

- 1. Z-Leu-Arg-AMC (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

Z-Leu-Leu-Arg-AMC for Cathepsin S Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Leu-Leu-Arg-AMC in cathepsin S research. Cathepsin S, a lysosomal cysteine protease, plays a pivotal role in immune responses and has been implicated in various diseases, making it a significant target for therapeutic development. This compound serves as a valuable tool for characterizing the enzymatic activity of cathepsin S and for screening potential inhibitors.

Core Concepts: this compound as a Cathepsin S Substrate

This compound is a synthetic peptide substrate containing the amino acid sequence Leucine-Leucine-Arginine. The peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond by an active protease such as cathepsin S, AMC is released, resulting in a measurable increase in fluorescence. This fluorometric assay provides a sensitive and continuous method for monitoring cathepsin S activity.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

| Property | Value |

| Molecular Formula | C₃₆H₄₉N₇O₇ |

| Molecular Weight | 691.82 g/mol |

| CAS Number | 90468-17-0 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C. Protect from light. |

Stock Solution Preparation:

To prepare a stock solution, dissolve this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.92 mg of the substrate in 1 mL of DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data: Enzymatic Activity of Cathepsin S

Table 1: Kinetic Constants of Wild-type Cathepsin S with Z-Leu-Arg-AMC [1]

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹·M⁻¹) |

| Z-Leu-Arg-AMC | Data not available | Data not available | Data not available |

Note: While a study presented a table for kinetic constants of wild-type Cathepsin S and its variants with Z-Leu-Arg-AMC, the specific values for the wild-type enzyme were not provided in the accessible search results.

Researchers should determine the kinetic parameters for this compound empirically under their specific experimental conditions.

Experimental Protocols

This section provides a representative protocol for a fluorometric assay to measure cathepsin S activity using this compound. This protocol is based on general methodologies for similar AMC-based cathepsin substrates and should be optimized for specific experimental needs.

Materials

-

Recombinant human cathepsin S

-

This compound

-

Assay Buffer (e.g., 50 mM MES or sodium acetate, pH 6.0, containing 5 mM DTT and 2.5 mM EDTA)

-

DMSO

-

96-well black microplate

-

Fluorometric microplate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.

Representative Assay Protocol

-

Prepare the Assay Buffer: Prepare the desired volume of assay buffer and ensure it is at the appropriate pH and temperature.

-

Prepare the Cathepsin S Solution: Dilute the recombinant cathepsin S to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare the Substrate Solution: Prepare a working solution of this compound in the assay buffer. The final concentration in the assay will typically range from 10 to 100 µM.

-

Set up the Assay Plate:

-

Add 50 µL of the cathepsin S solution to each well of the 96-well plate.

-

Include control wells containing only the assay buffer (no enzyme) to measure background fluorescence.

-

To initiate the reaction, add 50 µL of the substrate solution to each well.

-

-

Incubate the Plate: Incubate the plate at 37°C, protected from light.

-

Measure Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.

-

For inhibitor studies, the percent inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

Visualization of Key Signaling Pathways

The enzymatic activity of cathepsin S, as measured by the hydrolysis of this compound, is a critical component of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: A flowchart of the experimental workflow for determining cathepsin S activity.

Caption: Cathepsin S in MHC class II antigen presentation.

Caption: Cathepsin S involvement in the NF-κB signaling pathway.

Caption: Role of Cathepsin S in the KEAP1-NRF2 pathway.

References

The Role of a-Leu-Leu-Arg-AMC in Cancer Cell Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate α-N-acetyl-L-leucyl-L-leucyl-L-arginine-7-amido-4-methylcoumarin (a-Leu-Leu-Arg-AMC), also commonly referred to as Ac-LLR-AMC, serves as a critical tool in cancer cell research for the sensitive and specific measurement of key proteolytic activities. This substrate is primarily recognized and cleaved by two major classes of proteases that play pivotal roles in cancer progression: the 26S proteasome and calpains. Cleavage of the substrate by these enzymes liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. This guide provides a comprehensive overview of the application of a-Leu-Leu-Arg-AMC in cancer research, including detailed experimental protocols, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Core Concepts: The Proteasome and Calpains in Cancer

The ubiquitin-proteasome system (UPS) and the calpain family of proteases are central to maintaining cellular homeostasis. Their dysregulation is a hallmark of many cancers, contributing to uncontrolled cell proliferation, resistance to apoptosis, and metastasis.

The 26S Proteasome: This large multi-catalytic protease complex is the central executioner of the UPS, responsible for the degradation of the majority of intracellular proteins. In cancer, the proteasome is often hyperactive, degrading tumor suppressor proteins (e.g., p53) and inhibitors of key oncogenic pathways (e.g., IκBα), thereby promoting cancer cell survival and proliferation.[1][2] The 26S proteasome possesses three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. a-Leu-Leu-Arg-AMC is a substrate for the trypsin-like activity of the proteasome.[3][4]

Calpains: These are calcium-dependent cysteine proteases that perform limited and specific cleavage of their substrates, leading to modulation of their function rather than complete degradation.[5] Calpains are involved in various cellular processes, including cell migration, invasion, and apoptosis.[5] Dysregulated calpain activity has been implicated in tumorigenesis and metastasis.[5]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the use of a-Leu-Leu-Arg-AMC and similar substrates in cancer cell research. It is important to note that specific kinetic parameters (Km and Vmax) for a-Leu-Leu-Arg-AMC are not consistently reported across the literature. Therefore, data for structurally similar and commonly used substrates are also provided for context.

Table 1: Kinetic Parameters of Proteasome and Calpain Substrates

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/System |

| 20S Proteasome (trypsin-like) | Boc-LRR-AMC | Not specified | Not specified | Bovine |

| 20S Proteasome (chymotrypsin-like) | Suc-LLVY-AMC | 18 | 296 pmol/100 ng/h | Mouse Fibroblast |

| Calpain I (porcine) | Leu-Lys-MCA | 7080 | 0.062 s⁻¹ | Porcine |

| Calpain II (porcine) | Leu-Lys-MCA | 3890 | 0.103 s⁻¹ | Porcine |

Table 2: IC50 Values of Proteasome Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| Bortezomib | PC-3 | Prostate Cancer | 20 (48h) | Cell Viability |

| Bortezomib | U266 | Multiple Myeloma | ~10 | Cell Viability |

| Bortezomib | NSCLC cell lines | Non-Small Cell Lung Cancer | 5 - 83 | Growth Inhibition |

| MG132 | HCT-116 | Colorectal Carcinoma | 820 (72h) | Cell Viability |

| MG132 | HEK293 | Embryonic Kidney | 9 (2h) | Proteasome Activity |

| MG132 | C6 Glioma | Glioma | 18500 (24h) | Cell Proliferation |

Note: IC50 values can vary significantly based on the assay type (cell viability vs. direct enzyme inhibition) and experimental conditions.[1][7][8][9]

Table 3: IC50 Values of Calpain Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| Calpeptin | SW1990 | Pancreatic Cancer | 74.2 | Cell Proliferation |

| Calpeptin | Pancreatic Stellate Cells | - | 62.1 | Cell Proliferation |

| ALLN (Calpain Inhibitor I) | Not specified | Not specified | Not specified | Not specified |

Note: Data on IC50 values for calpain inhibitors using a-Leu-Leu-Arg-AMC specifically are limited. The provided data is from cell proliferation assays.[10]

Experimental Protocols

Protocol 1: Measurement of Proteasome Trypsin-Like Activity in Cancer Cells

This protocol details the steps to measure the trypsin-like activity of the 26S proteasome in cancer cell lysates using a-Leu-Leu-Arg-AMC.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors excluding proteasome inhibitors)

-

a-Leu-Leu-Arg-AMC substrate (stock solution in DMSO)

-

Proteasome inhibitor (e.g., MG132 or Bortezomib) for control

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Culture and Lysis:

-

Culture cancer cells to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add cell lysate to each well (e.g., 20-50 µg of protein per well).

-

For inhibitor control wells, add a known concentration of a proteasome inhibitor (e.g., 10 µM MG132) and incubate for 15-30 minutes at 37°C.

-

Add the a-Leu-Leu-Arg-AMC substrate to all wells to a final concentration of 50-100 µM.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Calculate the rate of AMC release (increase in fluorescence per unit of time).

-

Subtract the rate of the inhibitor-treated wells from the untreated wells to determine the specific proteasome trypsin-like activity.

-

Protocol 2: Measurement of Calpain Activity in Cancer Cells

This protocol outlines the measurement of calpain activity in cancer cell lysates.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

PBS

-

Calpain Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, with protease inhibitors excluding calpain inhibitors)

-

a-Leu-Leu-Arg-AMC substrate

-

Calpain inhibitor (e.g., Calpeptin or ALLN) for control

-

Calcium Chloride (CaCl₂) solution

-

EGTA (calcium chelator) for negative control

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Culture and Lysis:

-

Follow the same procedure as for the proteasome assay to obtain cell lysates.

-

-

Assay Setup:

-

In a 96-well plate, add cell lysate to each well (e.g., 50-100 µg of protein per well).

-

For inhibitor control wells, add a calpain inhibitor (e.g., 20 µM Calpeptin).

-

For a calcium-independent activity control, add EGTA (e.g., 5 mM) to designated wells.

-

Initiate the reaction by adding CaCl₂ (e.g., 2 mM final concentration) and a-Leu-Leu-Arg-AMC substrate (e.g., 100 µM final concentration) to all wells.

-

-

Measurement:

-

Incubate the plate at 37°C and measure fluorescence kinetically as described for the proteasome assay.

-

-

Data Analysis:

-

Calculate the rate of AMC release.

-

Specific calpain activity is the calcium-dependent activity, which can be determined by subtracting the activity in the presence of EGTA from the activity in the presence of calcium. The activity in the presence of a calpain inhibitor serves as a further negative control.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the central roles of the proteasome and calpains in key cancer-related signaling pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Conclusion

a-Leu-Leu-Arg-AMC is a valuable tool for dissecting the roles of the proteasome and calpains in cancer biology. By providing a means to quantify the activity of these key proteases, this substrate aids in understanding their contribution to oncogenic signaling pathways and in the development and characterization of novel therapeutic inhibitors. The protocols and data presented in this guide offer a framework for researchers to effectively utilize a-Leu-Leu-Arg-AMC in their cancer cell research endeavors. Further research is warranted to establish a more comprehensive and standardized dataset of kinetic parameters for this and other fluorogenic substrates across a wider range of cancer types and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 4. ubpbio.com [ubpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

Z-Leu-Leu-Arg-AMC: A Comprehensive Technical Guide to its Substrate Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Z-Leu-Leu-Arg-AMC. It details its specificity for various proteases, presents key kinetic data, and offers detailed experimental protocols for its use in research and drug discovery.

Core Concepts: The Utility of this compound

This compound (Carbobenzoxy-L-leucyl-L-leucyl-L-arginine-7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate used to detect the activity of specific proteases. The substrate consists of a tripeptide sequence (Leu-Leu-Arg) recognized and cleaved by certain proteases. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the free AMC fluoresces, emitting a detectable signal. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

The excitation and emission maxima for the released AMC are in the range of 360-380 nm and 440-460 nm, respectively.[1] This substrate is particularly valuable for studying the activity of various cathepsins and the malaria parasite protease, falcipain.

Substrate Specificity and Enzyme Kinetics

This compound is a substrate for a range of proteases, with varying degrees of specificity. It is most prominently used for assaying the activity of cysteine proteases, particularly certain members of the cathepsin family and falcipain. It has also been reported as a substrate for kallikrein.[1]

Quantitative Data Presentation

The following table summarizes the available kinetic parameters for the interaction of this compound with various proteases. This data is essential for designing experiments and interpreting results.

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Organism | Notes |

| Cathepsin S (Wild-Type) | 1.5 | 0.77 | 1,950,000 | Human | |

| Falcipain-2 | Not Reported | Not Reported | 580 | Plasmodium falciparum | [2] |

Key Signaling Pathways and Biological Roles

The proteases that cleave this compound are involved in critical physiological and pathological processes. Understanding these pathways is crucial for contextualizing experimental findings.

Cathepsin S in Antigen Presentation

Cathepsin S plays a pivotal role in the adaptive immune response, specifically in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules. In antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells, cathepsin S is responsible for the final degradation of the invariant chain (Ii) bound to the MHC class II molecule. This degradation allows for the loading of antigenic peptides onto the MHC class II molecule, which is then transported to the cell surface for presentation to CD4+ T helper cells, initiating an immune response.

Caption: Cathepsin S role in MHC class II antigen presentation.

Falcipain in Plasmodium falciparum Hemoglobin Degradation

In the malaria parasite Plasmodium falciparum, falcipain-2 is a crucial cysteine protease involved in the degradation of host hemoglobin. The parasite resides within red blood cells and digests hemoglobin in its acidic food vacuole to obtain essential amino acids for its growth and proliferation. Falcipain-2 initiates the cleavage of native hemoglobin, a critical step in this vital metabolic pathway. Therefore, falcipain-2 is a key target for the development of antimalarial drugs.

Caption: Falcipain-2's role in hemoglobin degradation.

Experimental Protocols

The following protocols provide a framework for using this compound to measure protease activity. It is essential to optimize these protocols for your specific experimental conditions, including enzyme and substrate concentrations.

General Cathepsin Activity Assay

This protocol can be adapted for various cathepsins that cleave this compound.

Materials:

-

Recombinant human cathepsin S (or other cathepsin)

-

This compound substrate

-

Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Prepare the Assay Buffer. The optimal pH may vary for different cathepsins.

-

Activate the enzyme. Pre-incubate the cathepsin in Assay Buffer for 10-15 minutes at 37°C to ensure the active site cysteine is reduced.

-

Prepare the reaction mixture. In each well of the 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of activated enzyme solution (the final concentration should be determined empirically, typically in the low nanomolar range)

-

-

Initiate the reaction. Add 10 µL of a working solution of this compound to each well. The final substrate concentration should ideally be at or below the Km value. A starting concentration of 10-50 µM is recommended.

-

Measure fluorescence. Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm. Record data every 1-2 minutes for 30-60 minutes.

-

Data Analysis. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line represents the rate of substrate cleavage.

Falcipain-2 Activity Assay

This protocol is specifically for measuring the activity of the P. falciparum protease, falcipain-2.

Materials:

-

Recombinant falcipain-2

-

This compound substrate

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare the Assay Buffer.

-

Prepare the enzyme solution. Dilute the recombinant falcipain-2 in Assay Buffer to the desired final concentration (typically in the nanomolar range).

-

Set up the reaction. In a 96-well plate, combine:

-

80 µL of Assay Buffer

-

10 µL of the diluted falcipain-2 solution

-

-

Pre-incubate. Incubate the plate for 10 minutes at 37°C.

-

Start the reaction. Add 10 µL of a this compound working solution to each well. A final substrate concentration of 25 µM has been previously reported.[2]

-

Monitor fluorescence. Measure the fluorescence intensity as described in the general cathepsin assay protocol.

-

Analyze the data. Calculate the initial reaction velocity from the linear phase of the reaction.

Experimental Workflow for Inhibitor Screening

This compound is a valuable tool for high-throughput screening (HTS) of potential protease inhibitors.

Caption: Workflow for protease inhibitor screening.

Applications in Drug Development

The specificities of the proteases that cleave this compound make this substrate highly relevant to drug discovery efforts.

-

Antimalarials: As falcipain-2 is essential for the survival of P. falciparum, its inhibitors are promising candidates for antimalarial drugs. This compound is a key reagent for screening compound libraries to identify novel falcipain-2 inhibitors.

-

Anti-inflammatory and Autoimmune Diseases: Cathepsin S is implicated in the pathogenesis of various autoimmune and inflammatory diseases due to its role in antigen presentation. Inhibitors of cathepsin S could therefore be developed as therapeutic agents for conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound provides a robust tool for identifying and characterizing such inhibitors.

-

Oncology: Certain cathepsins are overexpressed in various cancers and contribute to tumor progression, invasion, and metastasis. The development of cathepsin inhibitors is an active area of cancer research, and this compound can be employed in assays to screen for potential anti-cancer therapeutics.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate with significant applications in basic research and drug development. Its specificity for key proteases involved in immunity, infectious diseases, and cancer makes it an invaluable tool for scientists in these fields. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a variety of experimental settings. As with any assay, careful optimization and validation are crucial for obtaining accurate and reproducible results.

References

Z-Leu-Leu-Arg-AMC: An In-depth Technical Guide to a Versatile Fluorogenic Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate Z-Leu-Leu-Arg-AMC, designed for professionals in life science research and drug development. It details the substrate's mechanism of action, its primary enzymatic targets, and provides structured data and protocols to facilitate its use in experimental settings.

Core Principles of this compound Fluorescence

This compound (Carbobenzoxy-Leucyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate used to detect and quantify the activity of specific proteases. The peptide sequence, Leu-Leu-Arg, is recognized and cleaved by certain proteases. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and the AMC moiety, free AMC is released. This release results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Primary Enzymatic Targets and Applications

This compound is a substrate for a range of proteases, with primary applications in the study of:

-

Cathepsin S: A lysosomal cysteine protease predominantly expressed in antigen-presenting cells, playing a crucial role in the processing of the invariant chain of the MHC class II complex, a key step in initiating an immune response.

-

Falcipain-2: A major cysteine protease of the malaria parasite Plasmodium falciparum. It is essential for the parasite's life cycle, primarily involved in the degradation of host hemoglobin. As such, it is a significant target for antimalarial drug development.

-

Kallikreins: A group of serine proteases involved in various physiological processes, including blood pressure regulation and inflammation.

Due to its specificity, this compound is a valuable tool for screening potential inhibitors of these enzymes in drug discovery programs and for studying their roles in various pathological and physiological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and its interaction with its primary target enzymes.

Table 1: Spectroscopic Properties of AMC

| Parameter | Value |

| Excitation Wavelength | 360-380 nm |

| Emission Wavelength | 440-460 nm |

Table 2: Kinetic Parameters of this compound with Target Enzymes

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cathepsin S (wild-type) | 2.5 | 0.8 | 3.2 x 10⁵ |

| Falcipain-2 | Not Reported | Not Reported | 580 |

| Tissue Kallikrein | Not Reported | Not Reported | Hydrolyzed more readily than Z-Phe-Arg-AMC |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following are detailed methodologies for performing enzyme activity assays using this compound.

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Assay Buffer: The optimal buffer composition depends on the target enzyme.

-

Cathepsin S Assay Buffer: 50 mM MES or Acetate buffer, pH 5.5-6.0, containing 2-5 mM DTT or L-cysteine as a reducing agent.

-

Falcipain-2 Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 10 mM DTT.

-

Kallikrein Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl.

-

-

Enzyme Solution: Dilute the enzyme to the desired concentration in the respective assay buffer immediately before use. Keep on ice.

-

AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. A serial dilution in assay buffer can be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

General Enzyme Activity Assay Protocol (96-well plate format)

-

Prepare the reaction plate: Add 50 µL of assay buffer to each well of a black, flat-bottom 96-well plate.

-

Add enzyme: Add 25 µL of the diluted enzyme solution to the appropriate wells. For a negative control, add 25 µL of assay buffer instead of the enzyme.

-

Add inhibitor (optional): If screening for inhibitors, add a small volume (e.g., 1-5 µL) of the test compound to the desired wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature.

-

Initiate the reaction: Add 25 µL of a working solution of this compound (prepared by diluting the stock solution in assay buffer to the desired final concentration) to all wells. The final volume in each well should be 100 µL.

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

Data Analysis:

-

Plot the fluorescence intensity (RFU) versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).

-

If an AMC standard curve is used, convert the V₀ from RFU/min to pmol/min.

-

For inhibitor studies, calculate the percentage of inhibition relative to the control (no inhibitor).

-

Visualizing Core Concepts: Diagrams

The following diagrams illustrate the key mechanisms and pathways related to this compound and its target enzymes.

The Fluorogenic Substrate Z-Leu-Leu-Arg-AMC: A Technical Guide for Cysteine Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Arg-AMC (Cbz-Leu-Leu-Arg-7-amino-4-methylcoumarin) is a synthetic peptide substrate widely utilized in biochemical assays to measure the enzymatic activity of specific proteases. This guide provides an in-depth overview of the discovery, mechanism of action, and practical applications of this compound, with a focus on its established role as a fluorogenic substrate for cysteine proteases, particularly cathepsin S. While the ubiquitin-proteasome system is a central pathway for protein degradation, it is crucial for researchers to employ substrates with high specificity. This document will also draw a clear distinction between this compound and the validated fluorogenic substrates used to probe the distinct catalytic activities of the proteasome, thereby guiding researchers in selecting the appropriate tools for their studies.

Core Principles and Mechanism of Action

This compound is a fluorogenic substrate designed to be essentially non-fluorescent until it is enzymatically cleaved. The substrate consists of a tripeptide sequence (Leu-Leu-Arg) that is recognized by the target protease. This peptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and cell permeability in some applications.

In its intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage of the amide bond between the arginine (Arg) residue and the AMC molecule, the free AMC is released. The liberated AMC fluoresces intensely when excited by ultraviolet light, and the rate of its appearance is directly proportional to the activity of the enzyme.

The workflow for a typical enzyme activity assay using this compound is illustrated below.

Caption: General experimental workflow for measuring protease activity using this compound.

Primary Enzymatic Targets of this compound

While a multitude of proteases exist, this compound exhibits a notable specificity for certain cysteine proteases.

Cathepsin S

The primary and most well-documented target of this compound is cathepsin S . Cathepsins are a class of proteases found in all animals, as well as other organisms. Cathepsin S plays a crucial role in the immune system by participating in the degradation of proteins within the endo-lysosomal pathway, which is essential for antigen presentation.

Other Cysteine Proteases

This compound is also reported to be a substrate for other proteases, including:

-

Falcipain: A cysteine protease found in Plasmodium falciparum, the parasite responsible for malaria. Falcipain is a potential drug target for anti-malarial therapies[1][2].

-

Other Cathepsins: While it shows preference for cathepsin S, it may be cleaved by other cathepsins to varying degrees, necessitating careful experimental design and controls to ensure the measured activity is from the intended target.

This compound in the Context of Proteasome Research

It is critical to differentiate the substrate specificity of this compound from that of substrates used to measure the activity of the proteasome . The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It possesses three distinct types of proteolytic activities, each requiring a specific fluorogenic substrate for accurate measurement[3].

| Proteasome Activity | Target Subunit | Commonly Used Fluorogenic Substrate |

| Chymotrypsin-like | β5 | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) |

| Trypsin-like | β2 | Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) |

| Caspase-like (PGPH) | β1 | Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) |

This compound is not a standard or recommended substrate for measuring any of the three core proteasomal activities. Its peptide sequence (Leu-Leu-Arg) is more aligned with the substrate preferences of cathepsins. Using this compound to probe proteasome activity would likely yield inaccurate and misleading results due to a lack of specificity.

The signaling pathway leading to protein degradation via the ubiquitin-proteasome system is a complex, multi-step process.

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Protocols and Data Presentation

General Protocol for Cathepsin S Activity Assay

This protocol provides a general framework. Optimal conditions, such as substrate and enzyme concentrations, and incubation times, should be determined empirically for each specific experimental setup.

Materials:

-

This compound (stock solution in DMSO)

-

Purified active cathepsin S or cell lysate containing cathepsin S

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of this compound in assay buffer. The final concentration typically ranges from 10 to 100 µM.

-

Enzyme Preparation: Dilute the purified cathepsin S or cell lysate to the desired concentration in pre-chilled assay buffer.

-

Assay Setup: To each well of the 96-well plate, add the enzyme preparation. Include appropriate controls:

-

Negative Control: Assay buffer without enzyme to measure background fluorescence of the substrate.

-

Inhibitor Control: Pre-incubate the enzyme with a specific cathepsin S inhibitor to confirm the specificity of the measured activity.

-

-

Initiate Reaction: Add the this compound working solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence units per minute) for each sample. The activity of cathepsin S is proportional to this rate.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for this compound. Note that kinetic parameters can vary depending on the specific enzyme, assay conditions (pH, temperature), and buffer composition.

| Parameter | Value | Enzyme/Condition |

| Excitation Wavelength | ~360-380 nm | Free AMC |

| Emission Wavelength | ~440-460 nm | Free AMC |

| Typical Working Concentration | 10 - 100 µM | In vitro assays |

| Solvent for Stock Solution | DMSO | - |

| Primary Target | Cathepsin S | - |

| Other Targets | Falcipain, other Cathepsins | - |

Conclusion

This compound is a valuable tool for researchers in cell biology and drug discovery, serving as a reliable fluorogenic substrate for measuring the activity of cysteine proteases, most notably cathepsin S. A thorough understanding of its mechanism and specificity is paramount for generating accurate and reproducible data. It is crucial for researchers to distinguish this substrate from those designed for the specific catalytic subunits of the proteasome to ensure the correct interpretation of experimental results. By selecting the appropriate substrate for the protease of interest, scientists can effectively probe enzymatic activity in a variety of biological contexts.

References

Methodological & Application

Application Notes and Protocols for a-Leu-Leu-Arg-AMC Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the fluorogenic substrate, a-Leu-Leu-Arg-7-amido-4-methylcoumarin (a-LLR-AMC), to measure the trypsin-like activity of proteasomes and other related proteases. The protocol is designed for a 96-well plate format, suitable for high-throughput screening and kinetic analysis.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.

Fluorogenic peptide substrates, such as a-Leu-Leu-Arg-AMC, are valuable tools for studying the activity of the proteasome and for screening potential inhibitors.[1][2] This substrate consists of a tripeptide sequence (Leu-Leu-Arg) recognized and cleaved by the trypsin-like activity of the proteasome. Upon cleavage of the amide bond between arginine (Arg) and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC moiety is released.[1][3][4] The resulting increase in fluorescence can be monitored in real-time to determine enzymatic activity.

Materials and Reagents

Reagents and Consumables

| Reagent | Supplier | Catalog Number |

| a-Leu-Leu-Arg-AMC | Various | e.g., Hello Bio (HB3733 for Ac-Arg-Leu-Arg-AMC) |

| 20S Proteasome (Human) | Various | e.g., R&D Systems |

| Tris-HCl | Various | e.g., Amresco (0826) |

| Sodium Chloride (NaCl) | Various | e.g., J.T. Baker (3624-07) |

| Dimethyl Sulfoxide (DMSO) | Various | e.g., Sigma-Aldrich |

| MG-132 (Proteasome Inhibitor) | Various | e.g., Cayman Chemical |

| Black, flat-bottom 96-well plates | Various | e.g., Nunc (475515) |

| Purified Water | --- | --- |

Buffer and Solution Composition

The following tables summarize the preparation of necessary buffers and solutions.

Table 1: Assay Buffer Composition

| Component | Final Concentration | Purpose |

| Tris-HCl (pH 7.5) | 50 mM | Buffering agent to maintain pH |

| NaCl | 50 mM | To maintain ionic strength |

| EDTA | 1 mM | Chelating agent (optional) |

| Source: | [1][5][6] |

Table 2: Reagent Stock Solutions

| Reagent | Stock Concentration | Solvent | Storage |

| a-Leu-Leu-Arg-AMC | 10 mM | DMSO | -20°C, protected from light |

| 20S Proteasome | 500 nM | Assay Buffer | -80°C, avoid repeated freeze-thaw |

| MG-132 (Inhibitor) | 10 mM | DMSO | -20°C |

| Source: | [3][4][5][6] |

Experimental Protocols

Reagent Preparation

-

1X Assay Buffer: Prepare the assay buffer according to the concentrations listed in Table 1. Filter sterilize and store at 4°C.

-

Substrate Working Solution: On the day of the experiment, thaw the 10 mM a-Leu-Leu-Arg-AMC stock solution. Dilute the stock solution to a final concentration of 100 µM in 1X Assay Buffer. This will be your 2X working solution. Keep protected from light.

-

Enzyme Working Solution: Thaw the 20S Proteasome stock solution on ice. Dilute the enzyme to a final concentration of 2 nM in pre-chilled 1X Assay Buffer. This will be your 2X working solution. Keep the enzyme on ice.

-

Inhibitor Control (Optional): Dilute the 10 mM MG-132 stock solution in 1X Assay Buffer to a final concentration of 20 µM. This will be your 2X inhibitor working solution.

Enzyme Assay Protocol

The following protocol is for a total reaction volume of 100 µL per well in a 96-well plate.

-

Plate Setup:

-

Sample Wells: Add 50 µL of the 2X Enzyme Working Solution (2 nM).

-

Inhibitor Control Wells: Pre-incubate 50 µL of the 2X Enzyme Working Solution with 10 µL of the 2X Inhibitor Working Solution (or a different volume to achieve the desired final inhibitor concentration) for 15-30 minutes at 37°C.

-

Substrate Blank Wells: Add 50 µL of 1X Assay Buffer.

-

-

Reaction Initiation: To all wells, add 50 µL of the 2X Substrate Working Solution (100 µM). The final concentration in the well will be 1 nM for the enzyme and 50 µM for the substrate.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

-

Excitation Wavelength: 360-380 nm

-

Emission Wavelength: 460-480 nm

-

Data Analysis

-

Subtract Background: Subtract the fluorescence values of the substrate blank wells from all other wells.

-

Determine Reaction Rate: Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes). The initial linear portion of this curve represents the reaction rate (slope, RFU/min).

-

Calculate Specific Activity: If an AMC standard curve is generated, the rate can be converted to pmol of AMC released per minute.

-

Inhibitor Analysis: Compare the reaction rates of the sample wells with the inhibitor control wells to determine the percent inhibition.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the ubiquitin-proteasome pathway and the experimental workflow.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Caption: Experimental Workflow for the a-Leu-Leu-Arg-AMC Enzyme Assay.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ubpbio.com [ubpbio.com]

- 6. ubpbio.com [ubpbio.com]

Optimal Concentration of Z-Leu-Leu-Arg-AMC for Enzyme Kinetics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of the fluorogenic substrate Z-Leu-Leu-Arg-AMC for use in enzyme kinetic assays. These guidelines are intended for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are studying enzymes that recognize and cleave this substrate, such as cathepsins, and to a lesser extent, the proteasome and calpains.

Introduction

This compound is a synthetic peptide substrate containing the amino acid sequence Leucine-Leucine-Arginine, which is recognized by certain proteases. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. Upon enzymatic cleavage of the amide bond between the arginine and the AMC moiety, the free AMC fluoresces, providing a measurable signal that is directly proportional to enzyme activity. Accurate determination of kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), is crucial for characterizing enzyme function and for screening potential inhibitors. The optimal substrate concentration for these assays is intrinsically linked to the Km of the enzyme for the specific substrate.

I. Cathepsin S Kinetic Assays

This compound is a well-characterized substrate for Cathepsin S, a cysteine protease involved in various physiological and pathological processes, including immune responses and cancer.

Data Presentation: Kinetic Parameters for Cathepsin S

The following table summarizes the experimentally determined kinetic constants for human Cathepsin S with the substrate this compound. This data is essential for designing kinetic experiments.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |

| Cathepsin S | This compound | 2.5 | 1.5 | 6.0 x 10⁵ |

Note: Kinetic parameters can vary slightly depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocol: Determination of Cathepsin S Activity

This protocol outlines the steps for a continuous kinetic assay to measure Cathepsin S activity using this compound.

Materials:

-

Recombinant human Cathepsin S

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the Cathepsin S enzyme to the desired concentration in Assay Buffer. The final enzyme concentration should be sufficient to provide a linear rate of fluorescence increase over the desired time course.

-

Prepare a series of substrate dilutions in Assay Buffer. To determine the Km, a typical concentration range would be 0.1x Km to 10x Km (e.g., 0.25 µM to 25 µM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted substrate solutions.

-

Include control wells:

-

No-enzyme control: 50 µL of substrate solution and 50 µL of Assay Buffer.

-

No-substrate control: 50 µL of Assay Buffer and 50 µL of diluted enzyme solution.

-

-

-

Initiate the Reaction:

-

Initiate the reaction by adding 50 µL of the diluted Cathepsin S solution to each well containing the substrate.

-

The final volume in each well should be 100 µL.

-

-

Measurement:

-

Immediately place the microplate in the fluorescence reader.

-

Measure the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal substrate concentration for routine assays and inhibitor screening is typically at or near the Km value.

-

Signaling Pathway: Cathepsin S in Antigen Presentation

Caption: Cathepsin S-mediated degradation of the invariant chain in antigen presentation.

II. Proteasome Activity Assays

To determine the optimal concentration of this compound for proteasome kinetic assays, it is necessary to first experimentally determine the Km value using a protocol similar to the one described for Cathepsin S.

Experimental Protocol: General Proteasome Activity Assay

This protocol provides a general framework for measuring the trypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S Proteasome

-

This compound substrate

-

Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.03% SDS, pH 7.5

-

96-well black microplate

-

Fluorescence microplate reader

Procedure: Follow the same general steps as outlined in the Cathepsin S protocol (Section I), adapting the enzyme and buffer conditions. A broad range of this compound concentrations should be tested initially to approximate the Km.

Signaling Pathway: Ubiquitin-Proteasome System

Caption: The ubiquitin-proteasome pathway for protein degradation.

III. Calpain Activity Assays

Similar to the proteasome, this compound is not the preferred substrate for calpain activity assays. Substrates such as Suc-Leu-Leu-Val-Tyr-AMC or Ac-Leu-Leu-Tyr-AMC are more commonly employed. Therefore, a direct determination of the Km for this compound with calpain would be necessary to establish the optimal concentration for kinetic studies.

Experimental Protocol: General Calpain Activity Assay

This protocol provides a general method for measuring calpain activity, which can be adapted for this compound.

Materials:

-

Purified Calpain-1 or Calpain-2

-

This compound substrate

-

Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4

-

CaCl₂ solution (e.g., 1 M)

-

EGTA solution (for negative control, e.g., 0.5 M)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the calpain enzyme in Assay Buffer.

-

Prepare substrate dilutions in Assay Buffer.

-

-

Assay Setup:

-

To each well, add the diluted substrate.

-

For the reaction wells, add CaCl₂ to a final concentration that activates the specific calpain isoform (e.g., 5-10 µM for µ-calpain, 0.5-1 mM for m-calpain).

-

For negative control wells, add EGTA to chelate calcium and prevent calpain activation.

-

-

Initiate and Measure:

-

Initiate the reaction by adding the diluted calpain enzyme.

-

Measure the fluorescence increase over time as described previously.

-

-

Data Analysis:

-

Subtract the fluorescence signal from the EGTA-containing wells (background) from the signal in the CaCl₂-containing wells.

-

Determine the initial velocities and perform Michaelis-Menten analysis to find the Km.

-

Signaling Pathway: Calcium-Mediated Calpain Activation

Caption: Calcium-dependent activation of calpain and subsequent substrate cleavage.

IV. Experimental Workflow for Determining Optimal Substrate Concentration

The following diagram illustrates the general workflow for empirically determining the optimal concentration of this compound for a given enzyme.

Caption: Workflow for determining the optimal substrate concentration (Km).

Conclusion

For kinetic studies involving Cathepsin S, an optimal concentration of this compound is approximately 2.5 µM, corresponding to its Km value. For the proteasome and calpains, where this compound is a less specific substrate, the optimal concentration must be determined empirically by performing kinetic assays to establish the Km. The protocols and workflows provided herein offer a comprehensive guide for researchers to accurately determine these parameters and conduct robust and reliable enzyme kinetic studies.

Application Notes and Protocols for Z-Leu-Leu-Arg-AMC in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Arg-7-amino-4-methylcoumarin (Z-LLR-AMC) is a fluorogenic peptide substrate primarily utilized for measuring the activity of certain proteases, such as cathepsin S. The substrate consists of a tripeptide sequence (Leu-Leu-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be detected and quantified to determine enzymatic activity.